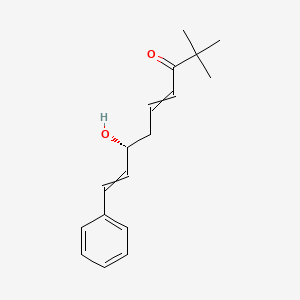
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one can be achieved through several synthetic routes. One common method involves the use of a Grignard reaction, where a phenylmagnesium bromide reacts with a suitable precursor to introduce the phenyl group. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow chemistry techniques. These methods allow for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.
化学反応の分析
Types of Reactions
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 7-oxo-2,2-dimethyl-9-phenylnona-4,8-dien-3-one.
Reduction: Formation of 7-hydroxy-2,2-dimethyl-9-phenylnonane.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound’s double bonds can participate in redox reactions, modulating cellular processes.
類似化合物との比較
Similar Compounds
(7S)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one: A stereoisomer with similar chemical properties but different biological activity.
7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one: Lacks the specific stereochemistry of the (7R) form.
2,2-dimethyl-9-phenylnona-4,8-dien-3-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
特性
CAS番号 |
821775-51-3 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC名 |
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one |
InChI |
InChI=1S/C17H22O2/c1-17(2,3)16(19)11-7-10-15(18)13-12-14-8-5-4-6-9-14/h4-9,11-13,15,18H,10H2,1-3H3/t15-/m1/s1 |
InChIキー |
QSOCUDXVXYKKRT-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)C(=O)C=CC[C@H](C=CC1=CC=CC=C1)O |
正規SMILES |
CC(C)(C)C(=O)C=CCC(C=CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


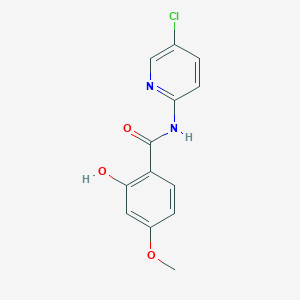
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
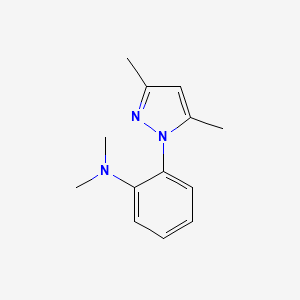
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)

![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)


![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
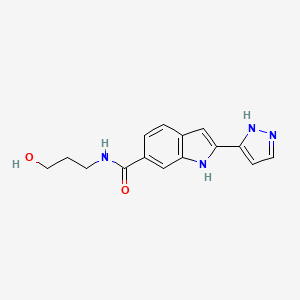
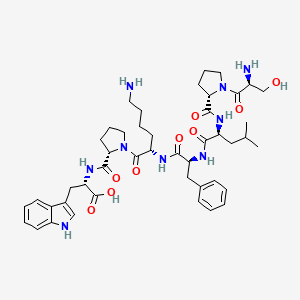
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
